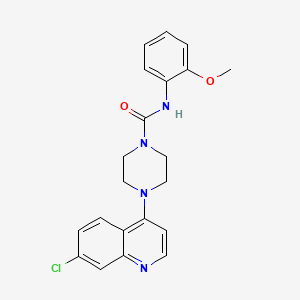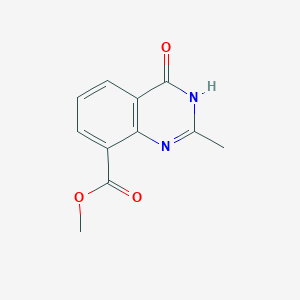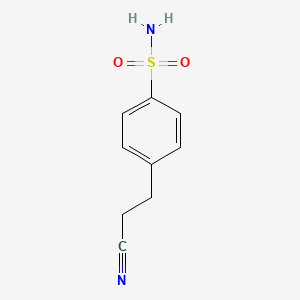
5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 7th position, and two methyl groups at the 2nd position of the dihydrobenzofuran ring. These structural features contribute to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxyacetophenone and 2,2-dimethyl-1,3-propanediol.
Formation of Intermediate: The starting materials undergo a series of reactions, including etherification and cyclization, to form the intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as methylation and bromination, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran: Lacks the methoxy group at the 7th position.
7-Methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran: Lacks the bromine atom at the 5th position.
5-Bromo-7-methoxy-2,3-dihydro-1-benzofuran: Lacks the two methyl groups at the 2nd position.
Uniqueness
5-Bromo-7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran is unique due to the specific combination of substituents on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13BrO2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
5-bromo-7-methoxy-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C11H13BrO2/c1-11(2)6-7-4-8(12)5-9(13-3)10(7)14-11/h4-5H,6H2,1-3H3 |
Clave InChI |
OGILBWDENDRZEF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C(=CC(=C2)Br)OC)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
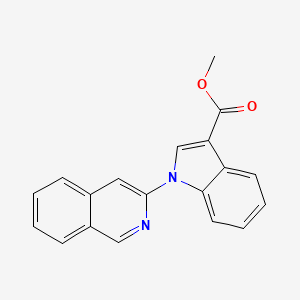
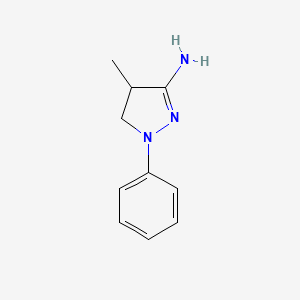
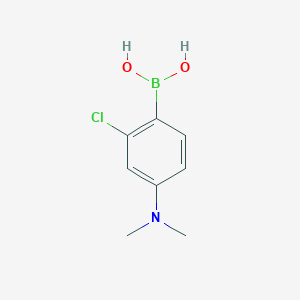
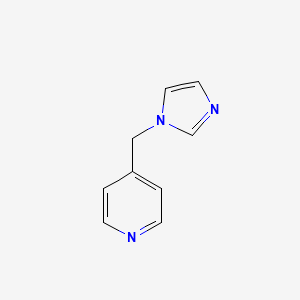
![6-(4-Aminophenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8683411.png)
![Methyl benzo[c]isothiazole-6-carboxylate](/img/structure/B8683418.png)
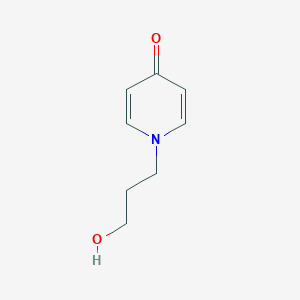

![[4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid](/img/structure/B8683445.png)
![7-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8683451.png)

